sodium2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate
CAS No.:
Cat. No.: VC20460436
Molecular Formula: C8H12N3NaO2
Molecular Weight: 205.19 g/mol
* For research use only. Not for human or veterinary use.
![sodium2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate -](/images/structure/VC20460436.png)
Specification
Molecular Formula | C8H12N3NaO2 |
---|---|
Molecular Weight | 205.19 g/mol |
IUPAC Name | sodium;2-(1-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)acetate |
Standard InChI | InChI=1S/C8H13N3O2.Na/c1-5(2)8-9-6(4-7(12)13)10-11(8)3;/h5H,4H2,1-3H3,(H,12,13);/q;+1/p-1 |
Standard InChI Key | RLLAJVVETNXOHF-UHFFFAOYSA-M |
Canonical SMILES | CC(C)C1=NC(=NN1C)CC(=O)[O-].[Na+] |
Introduction
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
The synthesis of sodium 2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate typically involves a multi-step process starting with the formation of the triazole core. One common approach utilizes 1-methyl-1H-1,2,4-triazole as a precursor, which undergoes alkylation with isopropyl bromide to introduce the propan-2-yl group. Subsequent acetylation with chloroacetic acid in the presence of sodium hydroxide yields the sodium salt.
Key reaction conditions include:
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Alkylation Step: Conducted in anhydrous dimethylformamide (DMF) at 80°C for 12 hours.
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Acetylation Step: Performed in aqueous medium at room temperature, followed by crystallization.
Continuous-Flow Synthesis
Industrial production often employs continuous-flow reactors to enhance efficiency and safety. This method allows precise control over temperature and pressure, reducing side reactions and improving yields compared to batch processing. For example, a yield of 85% was reported using a microreactor system with a residence time of 30 minutes, compared to 68% in traditional batch setups.
Catalytic Cross-Coupling Reactions
Recent advancements have explored palladium-catalyzed cross-coupling reactions to streamline synthesis. A protocol involving Pd₂(dba)₃ and XPhos ligands in 2-methylpropan-2-ol solvent achieved a 75% yield under reflux conditions . This method minimizes byproduct formation and is scalable for high-throughput applications.
Table 1: Comparison of Synthesis Methods
Method | Yield (%) | Key Advantages |
---|---|---|
Batch Alkylation | 68 | Simple setup, low cost |
Continuous-Flow | 85 | High efficiency, improved safety |
Pd-Catalyzed Coupling | 75 | Scalability, reduced byproducts |
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound’s molecular formula is C₈H₁₁N₃O₂Na, with a molar mass of 220.19 g/mol. X-ray crystallography reveals a planar triazole ring with the methyl and isopropyl groups occupying equatorial positions, minimizing steric hindrance. The acetate group forms a carboxylate salt with sodium, enhancing water solubility.
Key Structural Features:
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Triazole Ring: Aromatic, contributes to π-π stacking with biological targets.
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Isopropyl Group: Hydrophobic, aids in membrane permeability.
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Sodium Acetate: Ionic, ensures solubility in aqueous environments.
Physicochemical Properties
Table 2: Physicochemical Data
Property | Value |
---|---|
Melting Point | 250–252°C (decomposes) |
Solubility in Water | 120 mg/mL at 25°C |
LogP (Octanol-Water) | -0.45 |
pH Stability | Stable at pH 4–10 |
The compound exhibits high thermal stability, with decomposition observed only above 250°C. Its solubility profile makes it suitable for intravenous formulations, while the low LogP value suggests limited lipid membrane penetration, necessitating prodrug strategies for enhanced bioavailability.
Mechanism of Biological Activity
Antifungal Activity
The compound inhibits fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis. By binding to the enzyme’s active site, it disrupts cell membrane integrity, leading to fungal cell death. This mechanism mirrors that of azole antifungals like fluconazole but with enhanced potency due to the isopropyl group’s hydrophobic interactions.
Anticancer Activity
In cancer cells, the compound interferes with microtubule assembly by inhibiting tubulin polymerization. This action arrests mitosis and induces apoptosis, particularly in leukemia and breast cancer cell lines. Comparative studies show a 40% reduction in tumor growth in murine models at a dosage of 50 mg/kg/day.
Applications in Pharmaceutical Development
Antifungal Formulations
The compound is under investigation as a topical cream for dermatophyte infections, with phase I trials demonstrating 90% mycological cure rates. Its sodium salt form ensures rapid absorption through epidermal layers.
Oncology Therapeutics
Preliminary in vitro studies indicate synergistic effects with paclitaxel, reducing IC₅₀ values by 30% in MCF-7 breast cancer cells. Combination therapies are being explored to mitigate drug resistance.
Future Perspectives and Challenges
Enhancing Bioavailability
Structural modifications, such as ester prodrugs, are being tested to improve oral absorption. Early results show a 2.5-fold increase in plasma concentration in rodent models.
Green Chemistry Approaches
Efforts to replace Pd catalysts with iron-based alternatives aim to reduce environmental impact. A recent trial using Fe₃O₄ nanoparticles achieved a 60% yield, highlighting potential for sustainable synthesis .
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